
5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(1,3-Dioxolan-2-YL)-2-thienyl nonyl ketone” is a complex organic molecule. The 1,3-dioxolane part of the molecule is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The thiophene part of the molecule is a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of 1,3-dioxolanes has been reported in the literature. A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . Another study reported that 2-methoxy-1,3-dioxolane reacts with silylated thymine and trimethylsilyl triflate to give the acyclic formate ester 1-[2-(formyloxy)ethyl]thymine rather than 1-(1,3-dioxolan-2-yl)thymine .Molecular Structure Analysis
The molecular structure of 1,3-dioxolanes is well established. They are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .Chemical Reactions Analysis
1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . An efficient oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst gave esters .科学的研究の応用
Molecular Modeling and Antioxidant Evaluation
Novel derivatives of di-2-thienyl ketones, including structures related to 5-(1,3-dioxolan-2-yl)-2-thienyl nonyl ketone, have been synthesized and evaluated for their antioxidant activities. Quantum chemical calculations, including HOMO-LUMO energy analysis, were conducted to assess their reactivity. Notably, compounds with thiazole rings exhibited significant antioxidant activities, with IC50 values comparable to vitamin C. This highlights the potential of such derivatives in antioxidant applications (Althagafi, 2022).
Glycerol Valorization and Acetalization
Research on the acid-catalyzed condensation of glycerol with various aldehydes and ketones, including those related to this compound, has demonstrated the potential for synthesizing novel platform chemicals. These chemicals, such as [1,3]dioxan-5-ols, serve as precursors for valuable derivatives, indicating the utility of such reactions in creating new compounds from renewable resources (Deutsch, Martin, & Lieske, 2007).
Photolabile Caging of Carbonyl Compounds
The development of photolabile caging methods for carbonyl compounds using 1,3-dioxolane structures offers innovative approaches for the controlled release of these compounds upon light irradiation. This technology could be instrumental in various scientific research applications, particularly in fields requiring precise control over the activation of certain chemical functionalities (Kostikov, Malashikhina, & Popik, 2009).
Synthetic Applications in Organic Chemistry
The synthesis and reactivity of 2-(1,3-dioxolan-2-yl)phenyl ketenes, which share a core structure with this compound, have been explored in organic chemistry. These compounds undergo [1,5]-H shift and ring-closure sequences to yield various cyclic structures, demonstrating their versatility in synthetic applications (Vidal, Marín‐Luna, & Alajarín, 2014).
将来の方向性
The future directions for the research and application of 1,3-dioxolanes are promising. They are widely used in natural product syntheses and represent important intermediates and end-products in various industries . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This suggests that 1,3-dioxolanes could be used in the synthesis of a wide range of complex organic molecules in the future.
特性
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]decan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3S/c1-2-3-4-5-6-7-8-9-14(18)15-10-11-16(21-15)17-19-12-13-20-17/h10-11,17H,2-9,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJNWSGCGOBYIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641879 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-96-5 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
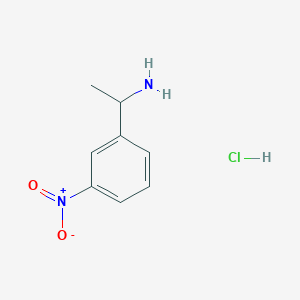
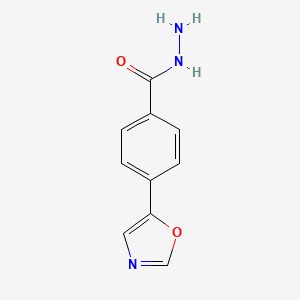
![2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline](/img/structure/B1359285.png)
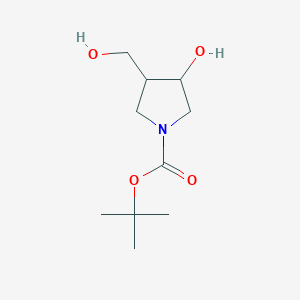

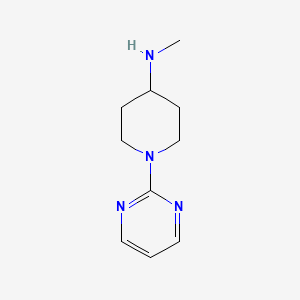
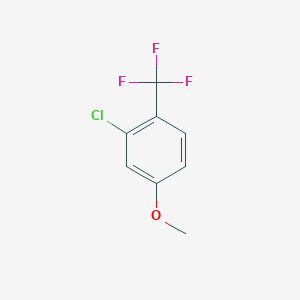



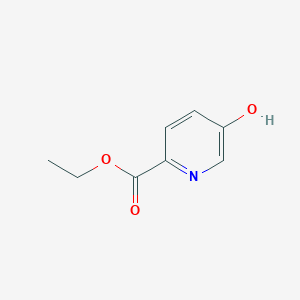

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

